Cas no 650606-93-2 (Pyrimidine, 2,4,6-tris[2,3,5,6-tetramethyl-4-(2-pyridinyl)phenyl]-)

Pyrimidine, 2,4,6-tris[2,3,5,6-tetramethyl-4-(2-pyridinyl)phenyl]- structure
650606-93-2 structure
Product Name:Pyrimidine, 2,4,6-tris[2,3,5,6-tetramethyl-4-(2-pyridinyl)phenyl]-
CAS No:650606-93-2
MF:C49H49N5
MW:707.946871519089
CID:408754
PubChem ID:71377403
Update Time:2025-04-19

Pyrimidine, 2,4,6-tris[2,3,5,6-tetramethyl-4-(2-pyridinyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine, 2,4,6-tris[2,3,5,6-tetramethyl-4-(2-pyridinyl)phenyl]-
    • 2,4,6-tris(2,3,5,6-tetramethyl-4-pyridin-2-ylphenyl)pyrimidine
    • 650606-93-2
    • DTXSID60800043
    • 2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine
    • Inchi: 1S/C49H49N5/c1-26-30(5)46(31(6)27(2)43(26)38-19-13-16-22-50-38)41-25-42(47-32(7)28(3)44(29(4)33(47)8)39-20-14-17-23-51-39)54-49(53-41)48-36(11)34(9)45(35(10)37(48)12)40-21-15-18-24-52-40/h13-25H,1-12H3
    • InChI Key: DRAYBLORAISZIV-UHFFFAOYSA-N
    • SMILES: N1C(C2C(C)=C(C)C(C3C=CC=CN=3)=C(C)C=2C)=NC(=CC=1C1C(C)=C(C)C(C2C=CC=CN=2)=C(C)C=1C)C1C(C)=C(C)C(C2C=CC=CN=2)=C(C)C=1C

Computed Properties

  • Exact Mass: 707.39917
  • Monoisotopic Mass: 707.39879658g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 54
  • Rotatable Bond Count: 6
  • Complexity: 1080
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 11.3
  • Topological Polar Surface Area: 64.4Ų

Experimental Properties

  • PSA: 64.45
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